Cyanoacetic acid hydroxyethylhydrazide

Description

Cyanoacetic acid hydrazide (CAH), a versatile hydrazide derivative, is synthesized via the reaction of hydrazine hydrate with ethyl cyanoacetate in methanol under ice-cooled conditions . Its ambident nucleophilic nature (acting as both N- and C-nucleophile) enables its widespread use in synthesizing heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, and pyrroles . CAH is particularly valued in pharmaceutical research for constructing cytotoxic, antitumor, and antimicrobial agents . Additionally, it serves as a derivatization agent in HPLC-MS/MS analyses, enhancing sensitivity and compatibility with complex matrices .

Properties

CAS No. |

55819-73-3 |

|---|---|

Molecular Formula |

C5H9N3O2 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

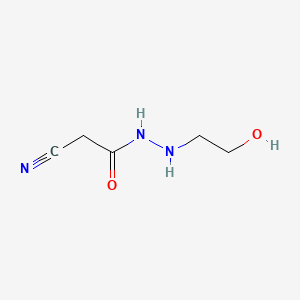

2-cyano-N'-(2-hydroxyethyl)acetohydrazide |

InChI |

InChI=1S/C5H9N3O2/c6-2-1-5(10)8-7-3-4-9/h7,9H,1,3-4H2,(H,8,10) |

InChI Key |

QSPWJQCBNKEDCM-UHFFFAOYSA-N |

SMILES |

C(CO)NNC(=O)CC#N |

Canonical SMILES |

C(CO)NNC(=O)CC#N |

Other CAS No. |

55819-73-3 |

Synonyms |

cyanoacetic acid hydroxyethylhydrazide |

Origin of Product |

United States |

Comparison with Similar Compounds

Derivatization Efficiency: CAH vs. Oximes and Hydroxylamine

CAH is compared with oximes and hydroxylamine in derivatization applications. While CAH exhibits higher ionization efficiency than underivatized analytes, it underperforms relative to oximes (e.g., hydroxylamine derivatives) in peak area intensity (Table 3 in ).

Key Data :

- Ionization Efficiency : CAH < Oximes

- Sensitivity : CAH derivatives achieve a limit of detection (LOD) of ~5 ng/mL, comparable to hydroxylamine-based methods .

- Stability : CAH derivatives remain stable for one week before degradation, whereas hydroxylamine derivatives may require shorter storage periods to avoid signal drift .

Stability and Practical Limitations

While CAH derivatives are stable under HPLC-MS/MS conditions, unresolved chromatographic peaks (e.g., epitestosterone interference in testosterone quantification ) highlight challenges absent in hydroxylamine-based methods. Additionally, CAH’s degradation after one week necessitates fresh preparation for reproducible results , unlike more stable anhydride-based reagents (e.g., cyanoacetic acid anhydride ).

Analytical Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.